molecular formula C21H23IN2 B093502 Quinaldine red CAS No. 117-92-0

Quinaldine red

Cat. No. B093502
CAS RN: 117-92-0
M. Wt: 430.3 g/mol
InChI Key: JOLANDVPGMEGLK-UHFFFAOYSA-M
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Description

Quinaldine Red (QR) is a cationic dye that has been the subject of various studies due to its unique properties and potential applications. It is known for its ability to bind to specific biological structures and its use as a probe in fluorescence spectroscopy. QR's interaction with amyloid fibrils, which are associated with neurodegenerative diseases, has been particularly noted, as it can light up the β-sheet structure of these proteins in the mouse brain . Additionally, QR has been used in the detection of health hazardous substances like bisulfite and hypochlorite in aqueous media, demonstrating its utility as a robust and highly photostable indicator dye .

Synthesis Analysis

The synthesis of quinaldine-based squaraine dyes, which are related to QR, has been explored for their potential biological and photodynamic therapeutic applications. These dyes exhibit near-infrared absorption and are linked to cellular recognition elements . Furthermore, the synthesis of quinaldine derivatives with fluorine-containing substituents has been reported, which affects the basicity of quinaldine and the color depth of the resulting dyes .

Molecular Structure Analysis

Quinaldine Red's molecular interactions and self-assembly behavior have been studied using various spectroscopic techniques. It has been found to self-organize into unimolecular stacks due to attractive aromatic interactions, and at high concentrations, it can form nematic liquid crystals. QR acetate, in particular, can produce a chromonic O phase with a unique aggregate structure .

Chemical Reactions Analysis

The chemical reactivity of QR has been investigated in the context of its oxidation by hydrogen peroxide. The kinetics of this reaction have been studied, revealing a first-order dependence on QR concentration and a complex dependence on hydrogen peroxide concentration. The reaction rate is influenced by pH and the presence of sodium carbonate, suggesting the involvement of peroxide anions in the reaction mechanism .

Physical and Chemical Properties Analysis

Quinaldine Red's physical and chemical properties have been characterized through various analytical methods. Its ability to form strong bonds with anionic groups and to aggregate in a card pack fashion has been demonstrated using resonance Raman and electronic absorption spectroscopy . The photostability and sensitivity of QR as a fluorescent probe have been highlighted in the detection of protein fibrils, with a linear response in fluorescence intensity observed in the presence of sera . Additionally, QR's interaction with α1-acid glycoprotein in serum has been utilized to develop a rapid and direct method for the determination of this protein without the need for removing other serum proteins .

Scientific Research Applications

pH Indicator

  • Application Summary: Quinaldine Red is used as a pH indicator, changing color from colorless to red between a pH of 1.0–2.2 .
  • Results or Outcomes: The color change provides a visual indication of the pH of the solution, allowing for easy and rapid pH determination .

Fluorescence Probe

  • Application Summary: Quinaldine Red is used as a fluorescence probe for proteins .
  • Results or Outcomes: The fluorescence of Quinaldine Red when bound to proteins allows for the detection and study of these proteins .

Determining Melting Temperature of Proteins

  • Application Summary: Quinaldine Red has been used to determine the melting temperature ™ of proteins .
  • Methods of Application: The method involves the supramolecular interaction between Quinaldine Red and proteins .
  • Results or Outcomes: The method has been used to determine the Tm of 5 proteins, with results showing good agreement with other methods and published values .

Diagnostic Agent for Amyloid Accumulation

  • Application Summary: Quinaldine Red has been used in diagnostic agents related to diseases with amyloid accumulation .
  • Results or Outcomes: The use of Quinaldine Red can aid in the diagnosis of diseases related to amyloid accumulation .

Enzyme Activity Detection

  • Application Summary: Quinaldine Red has been used for detecting enzyme activity .
  • Results or Outcomes: The use of Quinaldine Red can aid in the detection and study of enzyme activity .

Dental Bleaching Materials

  • Application Summary: Quinaldine Red has been used in dental bleaching materials .
  • Results or Outcomes: The use of Quinaldine Red can aid in dental bleaching procedures .

Regulation of Cell Proliferation

  • Application Summary: Quinaldine Red has been used mainly for regulation of cell proliferation .
  • Results or Outcomes: The use of Quinaldine Red can aid in the regulation of cell proliferation .

Colorimetric Phosphate Detection

  • Application Summary: Quinaldine Red is a colorimetric phosphate detection reagent .
  • Results or Outcomes: The color change provides a visual indication of the presence of phosphate, allowing for easy and rapid detection .

Assay for Inorganic and Organic Phosphates

  • Application Summary: Quinaldine Red has been used as an indicator in assays for inorganic and organic phosphates .
  • Methods of Application: In an assay for inorganic and organic phosphates, Quinaldine Red proved to be a better indicator due to a low blank and its color stability .
  • Results or Outcomes: The use of Quinaldine Red can aid in the detection and study of inorganic and organic phosphates .

Oxidation Studies

  • Application Summary: Quinaldine Red is a cationic molecule that undergoes oxidation at different levels of pH . It has been used to study the rate of oxidation .
  • Methods of Application: The rate of oxidation of Quinaldine Red is studied in relation to the concentration of the oxidizing agent, pH, and sodium carbonate concentration .
  • Results or Outcomes: The reaction rate eventually levels off due to the maximum formation of the product within the oxidation process .

Fluorescence Studies

  • Application Summary: Quinaldine Red has the ability to fluoresce . Free Quinaldine Red does not fluoresce in solution when it is not bound to anything, making Quinaldine Red only visible by fluorescence when it is bound to something .
  • Results or Outcomes: The use of Quinaldine Red can aid in the detection and study of fluorescence .

Safety And Hazards

Quinaldine Red is a strong irritant to the mucous membranes . It should be handled in accordance with good industrial hygiene and safety practice . Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapors/dust. Do not ingest .

Relevant Papers One of the relevant papers is "Quinaldine Red as a fluorescent probe for determining the melting temperature ™ of proteins: a simple, rapid and high-throughput assay" . This paper demonstrates a method for determining the Tm of proteins using the supramolecular interaction between Quinaldine Red and proteins .

properties

IUPAC Name

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN2
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65201-92-5 (chloride)
Record name Quinaldine Red
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Molecular Weight

430.3 g/mol
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Physical Description

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS]
Record name Quinaldine Red
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Product Name

Quinaldine red

CAS RN

117-92-0
Record name Quinaldine Red
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Record name Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1)
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Record name 2-(-(4-dimethylamino)styryl)-1-ethylquinolinium iodide
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Record name QUINALDINE RED
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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